

An In-depth Technical Guide on HZ-1157 and its Chemical Analogs

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Compound of Interest

Compound Name: HZ-1157

Cat. No.: B15563681

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Disclaimer: The identifier "**HZ-1157**" is not associated with a compound in the context of drug development or pharmacological research based on publicly available scientific literature and chemical databases. Instead, **HZ-1157** is linked to the commercial product Forafac® 1157, a firefighting foam surfactant. The primary active component of Forafac® 1157 is 6:2 fluorotelomer sulfonamide alkylbetaine (6:2 FTAB). This guide, therefore, provides a comprehensive technical overview of 6:2 FTAB and its related chemical analogs, which are primarily its environmental degradation and biotransformation products. The data and experimental protocols presented are from the fields of environmental science and analytical chemistry and are not related to pharmaceutical research.

Introduction to 6:2 Fluorotelomer Sulfonamide Alkylbetaine (6:2 FTAB)

6:2 FTAB is a polyfluorinated alkyl substance (PFAS) used as a surfactant in aqueous film-forming foams (AFFFs) for extinguishing hydrocarbon fuel fires.^{[1][2]} Its structure consists of a six-carbon fluorinated telomer chain, an ethyl spacer, a sulfonamide group, and a betaine functional group. Due to its widespread use, the environmental fate and transformation of 6:2 FTAB are of significant interest. Its chemical analogs are primarily the products of its breakdown in the environment through biotic and abiotic processes.

Chemical Analogs of 6:2 FTAB: Transformation Products

The chemical analogs of 6:2 FTAB are a series of smaller, often more persistent, fluorinated compounds formed through its degradation. These transformation products have been identified in various environmental and laboratory settings.

Analog Name	Abbreviation	Chemical Formula	Notes
6:2 Fluorotelomer Sulfonic Acid	6:2 FTSA	$C_8H_5F_{13}O_3S$	A major and frequently detected transformation product.[3][4][5]
6:2 Fluorotelomer Sulfonamide	6:2 FTSAm	$C_8H_6F_{13}NO_2S$	An intermediate in the degradation pathway of 6:2 FTAB.
6:2 Fluorotelomer Carboxylic Acid	6:2 FTCA	$C_9H_5F_{13}O_2$	An intermediate metabolite observed in biotransformation studies.
6:2 Fluorotelomer Unsaturated Carboxylic Acid	6:2 FTUCA	$C_9H_3F_{13}O_2$	A degradation product of 6:2 FTCA.
Perfluorohexanoic Acid	PFHxA	$C_6HF_{11}O_2$	A terminal degradation product, a short-chain perfluoroalkyl carboxylic acid (PFCA).
Perfluoropentanoic Acid	PFPeA	$C_5HF_9O_2$	A terminal degradation product, a short-chain PFCA.
Perfluorobutanoic Acid	PFBA	$C_4HF_7O_2$	A terminal degradation product, a short-chain PFCA.
5:3 Fluorotelomer Carboxylic Acid	5:3 FTCA	$C_9H_5F_{11}O_2$	A significant product in some biodegradation pathways.

Parameter	Value	Conditions	Reference
Half-life ($t_{1/2}$) of 6:2 FTAB	~31 days	Petroleum hydrocarbon-contaminated soil	
Half-life ($t_{1/2}$) of 6:2 FTSA	~28.8 days	Aerobic sludge	
Molar Yield of 6:2 FTSA _m from 6:2 FTAB	0.9 ± 0.1 mol % (active)	Aerobic biodegradation with WWTP mixed liquor	
Molar Yield of 5:3 FTCA from 6:2 FTAB	0.76 ± 0.34 mol %	Aerobic biodegradation with WWTP mixed liquor	
Bioaccumulation Factor (BAF) in Earthworms	1.65 goc gww-1	Spiked soil exposure	
Uptake Rate Constant (k_u) in Earthworms	0.0504 goc gww-1 d-1	Spiked soil exposure	

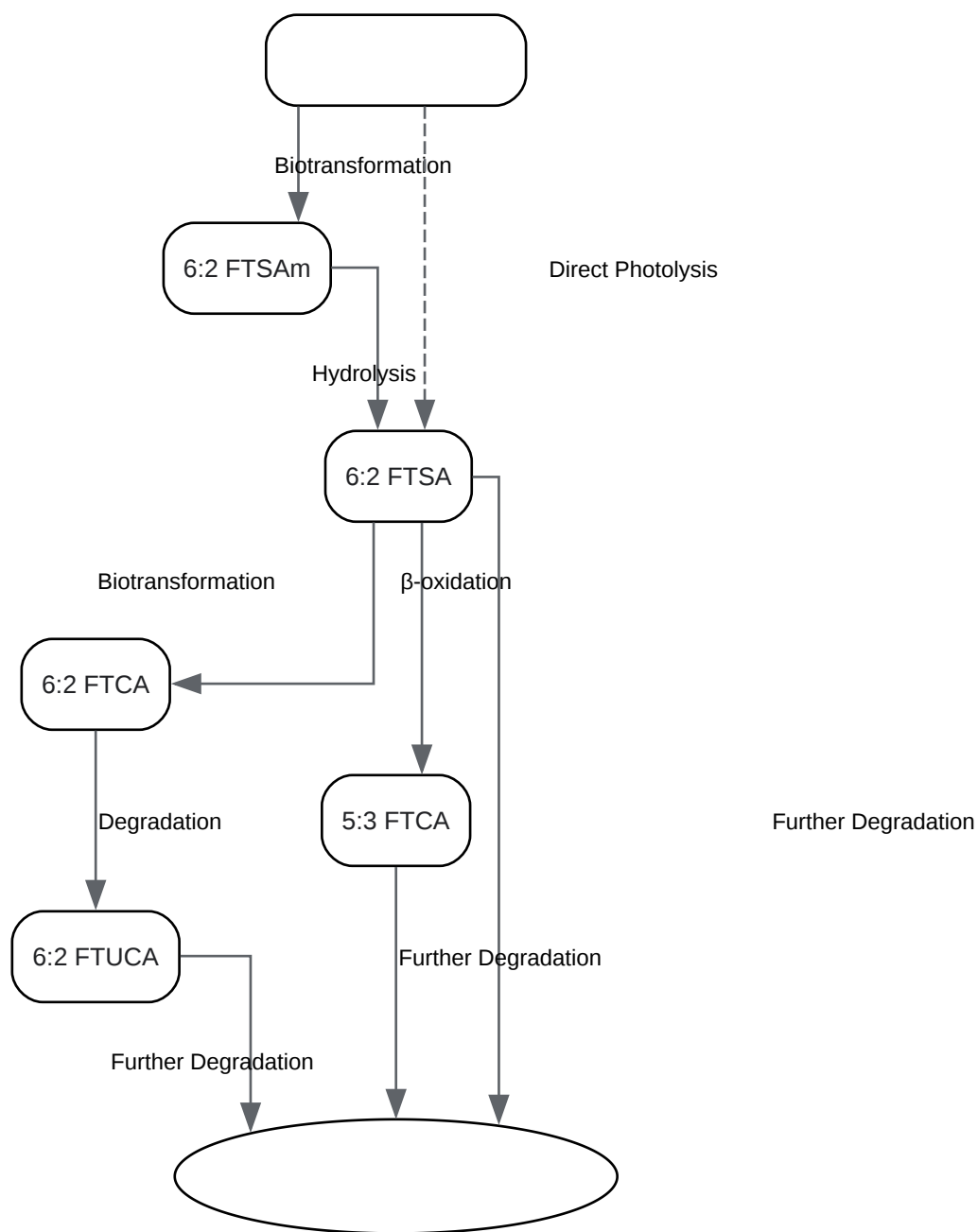
Experimental Protocols

The following are generalized methodologies for the analysis of 6:2 FTAB and its transformation products, based on common practices in the cited environmental research.

- Soil/Sludge Extraction:
 - A known mass of the solid sample (e.g., 1-5 g) is homogenized.
 - The sample is mixed with a solvent, typically methanol or acetonitrile, and an internal standard is added.
 - Extraction is performed using methods such as sonication, shaking, or pressurized liquid extraction (PLE).
 - The extract is centrifuged, and the supernatant is collected.

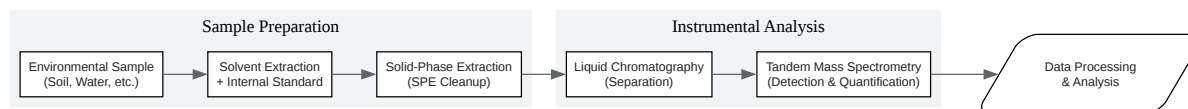
- The extract may be concentrated and subjected to cleanup using solid-phase extraction (SPE) with cartridges like weak anion exchange (WAX) to remove interfering matrix components.
- Water Sample Preparation:
 - A measured volume of the water sample is filtered to remove suspended solids.
 - An internal standard is added.
 - For trace analysis, the sample is passed through an SPE cartridge (e.g., WAX) to concentrate the analytes.
 - The analytes are eluted from the SPE cartridge with a suitable solvent (e.g., methanol with a small percentage of ammonium hydroxide).
 - The eluate is concentrated before analysis.
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient of water (often with a buffer like ammonium acetate) and an organic solvent (methanol or acetonitrile) is employed for separation.
 - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Mass Spectrometry (MS):
 - Ionization: Electrospray ionization (ESI) in negative ion mode is most common for detecting these acidic compounds.
 - Analysis: Tandem mass spectrometry (MS/MS) is used for selective and sensitive quantification. This involves selecting the precursor ion of the target analyte and monitoring its characteristic product ions after fragmentation (Selected Reaction Monitoring - SRM).

Visualizations



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Caption: Proposed degradation pathway of 6:2 FTAB to various intermediates and terminal perfluoroalkyl carboxylic acids (PFCAs).



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Caption: A generalized experimental workflow for the extraction and analysis of 6:2 FTAB and its analogs from environmental samples.

Conclusion

While the identifier **HZ-1157** is not associated with a drug candidate, it is linked to the surfactant 6:2 FTAB, a compound of significant environmental interest. The "analogs" of 6:2 FTAB are its degradation products, which have been studied to understand the environmental fate of this class of fluorinated compounds. The methodologies for their study are rooted in analytical and environmental chemistry. This guide provides a summary of the current technical knowledge in this specific context. For researchers in drug development, it is crucial to note the distinct application and scientific domain of **HZ-1157** and its related compounds.

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